molecular formula C21H15NOS B12708794 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- CAS No. 128404-87-5

7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)-

Cat. No.: B12708794
CAS No.: 128404-87-5
M. Wt: 329.4 g/mol
InChI Key: UNDKKHAZTQBOCP-UHFFFAOYSA-N
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Description

7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- typically involves multi-step reactions. One efficient method includes using 7-aminonaphthalene-1,3-disulfonic acid supported on layered double hydroxides (LDHs) as a catalyst. The catalyst is integrated through a three-step synthesis process, and Zn-Cr LDHs are synthesized with a molar ratio of 2:1 by the co-precipitation method .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The compound’s conformationally-constrained structure enhances its binding affinity to target proteins, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Indeno[2,1-c]quinoline: A parent compound with similar structural features but lacking the methoxy and thienyl substituents.

    4-Methoxy-6-(2-thienyl)-indeno[2,1-c]quinoline: A closely related compound with slight variations in the substituent positions.

Uniqueness

7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and thienyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .

Properties

CAS No.

128404-87-5

Molecular Formula

C21H15NOS

Molecular Weight

329.4 g/mol

IUPAC Name

4-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline

InChI

InChI=1S/C21H15NOS/c1-23-17-9-4-8-15-19-14-7-3-2-6-13(14)12-16(19)21(22-20(15)17)18-10-5-11-24-18/h2-11H,12H2,1H3

InChI Key

UNDKKHAZTQBOCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C3C(=C(N=C21)C4=CC=CS4)CC5=CC=CC=C53

Origin of Product

United States

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